5-[1,1'-biphenyl]-4-yl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymer .
Synthesis Analysis
Benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . The synthesis conditions can be optimized; for example, when the reaction molar ratio of guaiacol, furfuramine, and polyformaldehyde was 1:1:4, the highest synthetic yield was reached .Molecular Structure Analysis
The structure of benzoxazines is characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
The polymerization behavior of the benzoxazine monomer is studied by differential scanning calorimetry (DSC), and the thermal stability of the polybenzoxazine is evaluated by thermogravimetric analysis (TGA) .Physical and Chemical Properties Analysis
Polybenzoxazines are a class of halogen-free high-performance polymers. They have superior resistance to chemicals, low flammability, and excellent heat stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-5-(4-phenylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-3-9-20(10-4-1)21-15-17-23(18-16-21)28-30-26(24-13-7-8-14-27(24)31-28)19-25(29-30)22-11-5-2-6-12-22/h1-18,26,28H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSTYQJOBBYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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